molecular formula C12H18N2O3 B2428322 4-Morpholino-5-amino veratrole CAS No. 30058-28-7

4-Morpholino-5-amino veratrole

Cat. No.: B2428322
CAS No.: 30058-28-7
M. Wt: 238.287
InChI Key: GCYFJTWWVVFBJJ-UHFFFAOYSA-N
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Description

“4-Morpholino-5-amino veratrole” is a compound that contains a morpholino group. Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Synthesis Analysis

The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .


Molecular Structure Analysis

The molecular structure of a Morpholino contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .


Chemical Reactions Analysis

Morpholinos are used as research tools for reverse genetics by knocking down gene function . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .

Mechanism of Action

Morpholinos work by reducing the expression of a particular gene in a cell. In the case of protein-coding genes, this usually leads to a reduction in the quantity of the corresponding protein in the cell . Knocking down gene expression is a method for learning about the function of a particular protein .

Safety and Hazards

The safety data sheet for Morpholine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Future Directions

Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . Modifications at either end, both ends, or in-between the ends of a Morpholino oligo provide functional groups for further conjugation . This opens up myriad opportunities for diverse applications .

Properties

IUPAC Name

4,5-dimethoxy-2-morpholin-4-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-15-11-7-9(13)10(8-12(11)16-2)14-3-5-17-6-4-14/h7-8H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYFJTWWVVFBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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